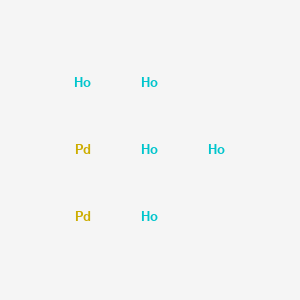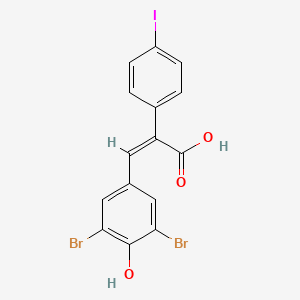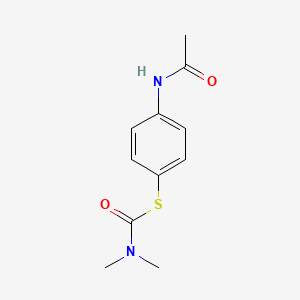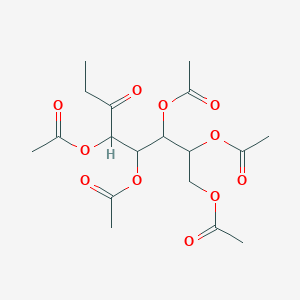
Trisulfide, bis(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisulfide, bis(2-methylpropyl) is an organic compound with the molecular formula C8H18S3 It is characterized by the presence of three sulfur atoms connected in a chain, with two 2-methylpropyl groups attached to the terminal sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisulfide, bis(2-methylpropyl) can be synthesized through several methods. One common approach involves the reaction of thiols with sulfur dichloride. This method typically requires mild conditions and results in the formation of trisulfides with high yield and purity . Another method involves the reaction of haloalkanes with thio derivatives of 1,3,4-oxadiazole . Additionally, organophosphorus thio derivatives can react with nucleophilic agents to produce trisulfides .
Industrial Production Methods
Industrial production of trisulfide, bis(2-methylpropyl) often involves the use of readily available substrates and mild reaction conditions. For example, the reaction of aliphatic and aromatic thiols with sulfur dichloride or other sulfur-containing reagents can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trisulfide, bis(2-methylpropyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of trisulfides can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions include disulfides, monosulfides, and other sulfur-containing compounds .
Scientific Research Applications
Trisulfide, bis(2-methylpropyl) has several scientific research applications:
Mechanism of Action
The mechanism of action of trisulfide, bis(2-methylpropyl) involves the redox transformations of sulfur atoms. The compound can undergo electrooxidation to form sulfur-centered cations, which then participate in electrophilic addition reactions with alkenes . The electrochemical reduction of trisulfides leads to the formation of radical anions, which can further react to produce various sulfur-containing products .
Comparison with Similar Compounds
Similar Compounds
Trisulfide, methyl propyl: This compound has a similar structure but with different alkyl groups attached to the sulfur atoms.
Trisulfide, ethyl propyl: Another similar compound with different alkyl groups.
Uniqueness
The presence of 2-methylpropyl groups may impart distinct chemical and physical properties compared to other trisulfides .
Properties
CAS No. |
5943-60-2 |
|---|---|
Molecular Formula |
C8H18S3 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyltrisulfanyl)propane |
InChI |
InChI=1S/C8H18S3/c1-7(2)5-9-11-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
OLDGZVUDLLXEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSSSCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)

